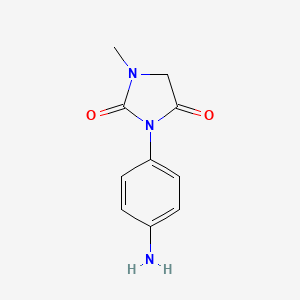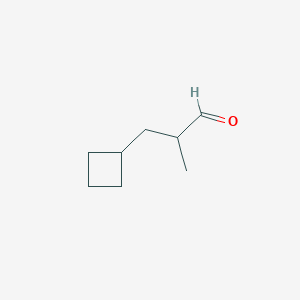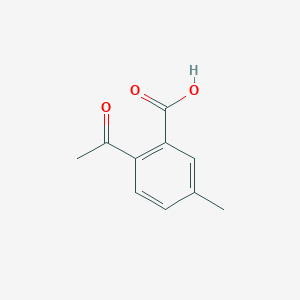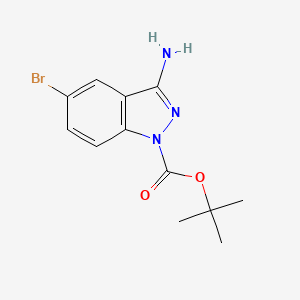
3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminophenyl)-1-methylimidazolidine-2,4-dione (AMID) is a heterocyclic compound with a wide range of applications in several scientific disciplines such as organic chemistry, biochemistry, and pharmacology. It is a versatile molecule that can be used as a starting material in the synthesis of many different compounds and can be used as a catalyst in several reactions. AMID is also known as 4-amino-3-methyl-1,2-dihydro-1-methyl-2-oxoimidazolidin-4-one and is a white, crystalline solid that is soluble in water and ethanol.
科学的研究の応用
AMID has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in several reactions, such as the Heck reaction and the Knoevenagel condensation. AMID has also been used to study the structure and function of proteins and nucleic acids, as well as the metabolism of drugs.
作用機序
The mechanism of action of AMID is not completely understood. However, it is believed to act as a proton donor, which is necessary for the formation of a variety of different compounds. It is also thought to act as a nucleophile, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMID have not been extensively studied. However, it has been found to have some anti-inflammatory and antioxidant properties. It has also been found to inhibit the growth of certain bacteria, suggesting it may have antibacterial properties.
実験室実験の利点と制限
The main advantage of using AMID in lab experiments is its versatility. It can be used as a starting material in the synthesis of various compounds, as a catalyst in several reactions, and as a tool for studying the structure and function of proteins and nucleic acids. It is also relatively inexpensive and has a relatively low toxicity, making it safe to use in laboratory experiments. The main limitation of using AMID is that it can be difficult to control the reaction conditions, which can lead to unpredictable results.
将来の方向性
There are a number of potential future directions for research involving AMID. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and agrochemicals. Additionally, further research is needed to better understand its mechanism of action and to optimize its use in laboratory experiments. Finally, further research is needed to explore the potential use of AMID in the synthesis of novel compounds with desirable properties.
合成法
The synthesis of AMID is a multi-step process that begins with the reaction of 4-aminophenol with formaldehyde in the presence of a base such as potassium hydroxide. This reaction produces 4-hydroxy-3-methylimidazolidin-2-one, which is then reacted with formaldehyde and a base to form AMID. The reaction is typically carried out in aqueous solution and is highly exothermic. The reaction can be further optimized by varying the reaction conditions such as temperature, pH, and reaction time.
特性
IUPAC Name |
3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12-6-9(14)13(10(12)15)8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXBOYYAXRRVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B6614828.png)

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)
![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)
